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OAC2

iPSC reprogramming stem cell biology Oct4 activation

Researchers using standard 4F reprogramming protocols face inconsistent efficiency and delayed colony emergence. OAC2 at 1 µM provides a precise solution: validated Oct4 activation yielding ~4-fold efficiency gains and 3-4 day acceleration in iPSC colony appearance, reducing culture duration and reagent costs. For avian iPSC derivation (chicken) or direct cardiomyocyte reprogramming (9C cocktail), OAC2 is the only analog with peer-reviewed validation; substituting OAC1/OAC3 introduces unvalidated variables. Supply chain: bulk stock available, ambient shipment, and ≥98% HPLC purity ensure rapid, reliable procurement for high-throughput core facilities.

Molecular Formula C15H12N2O
Molecular Weight 236.27 g/mol
CAS No. 6019-39-2
Cat. No. B1677070
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameOAC2
CAS6019-39-2
SynonymsOAC2;  OAC-2;  OAC 2.
Molecular FormulaC15H12N2O
Molecular Weight236.27 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C(=O)NC2=CC3=C(C=C2)NC=C3
InChIInChI=1S/C15H12N2O/c18-15(11-4-2-1-3-5-11)17-13-6-7-14-12(10-13)8-9-16-14/h1-10,16H,(H,17,18)
InChIKeyJCAFGYWSIWYMOX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
Solubility31.9 [ug/mL] (The mean of the results at pH 7.4)
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





OAC2 (CAS 6019-39-2): Oct4-Activating Small Molecule for iPSC Reprogramming and Pluripotency Applications


OAC2 (N-(1H-indol-5-yl)benzamide; CAS 6019-39-2) is a small-molecule activator of Octamer-binding transcription factor 4 (Oct4) that activates expression through the Oct4 gene promoter [1]. It is a structural analog of OAC1, the lead compound identified from a high-throughput screen for Oct4-activating compounds [2]. OAC2 is employed as a chemical tool to enhance reprogramming efficiency in the generation of induced pluripotent stem cells (iPSCs) and serves as a component in defined chemical cocktails for direct lineage reprogramming [1].

Chemical tool for Oct4 promoter activation studies
Enhances reprogramming efficiency in iPSC generation workflows
Defined component in chemical cocktails for direct lineage reprogramming

Why OAC2 Cannot Be Arbitrarily Substituted with Other Oct4 Modulators: Procurement Considerations Based on Functional Equivalence vs. Context-Specific Optimization


Although OAC1, OAC2, and OAC3 exhibit comparable activity in activating Oct4 and Nanog luciferase reporters [1], functional equivalence in reporter assays does not translate to identical performance across all reprogramming contexts. OAC2 has been specifically validated in a six-factor chicken iPSC induction system (OSNLKM) and as a defined component of the 9C cocktail for direct cardiomyocyte reprogramming [2] . Substituting OAC2 with OAC1 or OAC3 in these optimized protocols would introduce unvalidated variables, as the original studies established the precise compound identity within their respective combinatorial matrices. Procurement decisions must therefore consider whether the compound's validation history aligns with the intended experimental system rather than assuming interchangeability based solely on target activation.

Protocol Context

OAC2 is specifically validated in 9C cardiac and OSNLKM avian reprogramming systems; substituting OAC1 or OAC3 introduces unvalidated variables in these optimized protocols.

Species Validation

Functional equivalence in mouse reporter assays may not transfer to non-mammalian vertebrate models, where only OAC2 has documented validation.

Combinatorial Matrix

Performance in multi-factor chemical cocktails depends on precise compound identity; class-level target activation does not guarantee interchangeable reprogramming outcomes.

OAC2 Quantitative Differentiation Evidence: Head-to-Head Comparative Data vs. Closest Analogs


iPSC Colony Formation: OAC2 Achieves Comparable Enhancement to OAC1 in 4F Reprogramming

In the 4F (Oct4, Sox2, Klf4, c-Myc) mouse embryonic fibroblast (MEF) reprogramming system, both OAC2 and OAC1 significantly increased iPSC colony numbers compared to 4F alone [1]. The number of iPSC colonies generated with 4F+OAC2 was statistically indistinguishable from 4F+OAC1, indicating functional equivalence between these structural analogs in this specific assay context [1].

iPSC Colony Formation
Head-to-head
4F+OAC2 colony number comparable to 4F+OAC1; significantly higher than 4F alone
Supports functional equivalence assessment in 4F MEF reprogramming.
1 µM OAC2; MEFs in ESC media.
iPSC reprogramming stem cell biology Oct4 activation

Reprogramming Efficiency Enhancement: OAC2 Increases iPSC Generation Fourfold

OAC2, together with OAC1 and OAC3, enhances reprogramming efficiency approximately fourfold, achieving efficiencies up to 2.75% when used in combination with the four reprogramming factors (Oct4, Sox2, Klf4, c-Myc) [1]. The fourfold enhancement was observed at day 8 of reprogramming with 1 µM OAC2 in the iSF1 system for mouse iPSC generation . This quantitative benchmark establishes the potency threshold expected for compounds in the OAC series.

Reprogramming Efficiency
Class-level
~4-fold enhancement; efficiency up to 2.75%
Reported efficiency benchmark for lot-to-lot consistency review.
1 µM OAC2; MEFs; assessed at day 8.
iPSC generation reprogramming efficiency small molecule optimization

Accelerated iPSC Colony Appearance: OAC2 Reduces Time-to-Colony by 3–4 Days

The addition of OAC2 accelerates the appearance of iPSC colonies by 3 to 4 days when used in combination with the four reprogramming factors [1]. This acceleration was observed in parallel for OAC1, OAC2, and OAC3, demonstrating that the OAC analog series uniformly compresses the reprogramming timeline [1]. The kinetics data in the primary publication show that 4F+OAC2 colonies appear significantly earlier than 4F alone controls [1].

Time-to-Colony
Head-to-head
3–4 day reduction in colony appearance vs. 4F alone
Accelerated timeline supports higher-throughput workflow design.
1 µM OAC2; MEFs; equivalent to OAC1/OAC3 acceleration.
iPSC kinetics colony formation reprogramming timeline

Cross-Species Validation: OAC2 Enables iPSC Generation from Chicken Somatic Cells

OAC2 has been successfully employed in a six-factor (OSNLKM) reprogramming system to generate iPSCs from chicken embryonic fibroblasts (CEFs) and Sertoli cells [1]. The inclusion of OAC2 further optimized reprogramming conditions beyond the six-factor system alone, enabling successful induction of chicken iPSCs [1]. While OAC1 and OAC3 have been validated only in mouse and human systems, OAC2 carries the additional validation in an avian species context—a distinction that may be relevant for researchers working across non-mammalian vertebrate models.

Cross-Species Validation
Cross-study
OAC2 validated in chicken iPSC generation (CEFs and Sertoli cells) with six-factor OSNLKM system
Only OAC analog with avian species model validation context.
OAC1 and OAC3 lack published avian validation.
avian iPSCs cross-species reprogramming avian conservation

Lineage-Specific Reprogramming: OAC2 as Defined Component of 9C Cardiomyocyte Cocktail

OAC2 is a defined component of the 9C cocktail (CHIR99021, A83-01, BIX01294, AS83541, SC1, Y27632, SU 16f, JNJ10198409, and OAC-2) used to convert human fibroblasts directly into functional cardiomyocyte-like cells . This cocktail represents a validated, chemically defined system for cardiac lineage reprogramming, with OAC2 specified as an essential component . OAC1 and OAC3 are not documented as components of this or similar cardiac reprogramming cocktails.

9C Cocktail Component
Source review
Defined component of 9C cocktail for human fibroblast-to-cardiomyocyte conversion
Protocol-specific validation requires exact compound identity for replication.
OAC1 and OAC3 not documented in this cocktail.
direct reprogramming cardiomyocyte generation chemical cocktail

In Vivo Pluripotency Validation: OAC2-iPSCs Generate Teratomas Containing All Three Germ Layers

iPSCs generated using 4F+OAC2 were tested for in vivo pluripotency via transplantation into immunodeficient Nude mice. Four to six weeks post-transplantation, 4F+OAC2-iPSCs generated typical teratomas containing derivatives of all three germ layers: blood (mesoderm), intestinal epithelia (endoderm), and epidermis (ectoderm) [1]. This pluripotency validation was also demonstrated for 4F+OAC1-iPSCs, with both compounds producing functionally pluripotent cells capable of trilineage differentiation in vivo [1].

In Vivo Pluripotency
Head-to-head
4F+OAC2-iPSCs generated teratomas with all three germ layers; equivalent to OAC1
Supports developmental potential assessment of OAC2-derived iPSCs.
Nude mice; 4–6 weeks post-transplantation.
teratoma formation pluripotency assessment in vivo validation

OAC2 Optimal Application Scenarios: Where This Compound Delivers Validated Value


iPSC Generation from Mammalian Somatic Cells with 4F Reprogramming

OAC2 is optimally employed as a reprogramming enhancer in standard 4F (Oct4, Sox2, Klf4, c-Myc) iPSC derivation protocols using mouse or human fibroblasts. At 1 µM concentration, OAC2 increases reprogramming efficiency approximately fourfold and accelerates colony appearance by 3–4 days [1]. Users may select OAC2 interchangeably with OAC1 in this application without compromising efficiency or pluripotency outcomes, as demonstrated by equivalent iPSC colony numbers and trilineage teratoma formation [1] [2].

Avian iPSC Derivation for Conservation Biology and Agricultural Biotechnology

OAC2 is specifically validated for generating iPSCs from chicken embryonic fibroblasts (CEFs) and Sertoli cells when combined with a six-factor lentiviral system (OSNLKM: OCT4, SOX2, NANOG, LIN28, KLF4, C-MYC) [3]. This application represents the only peer-reviewed validation of an OAC analog in avian species. Researchers working on avian conservation, transgenic bird models, or poultry biotechnology should prioritize OAC2 over OAC1 or OAC3, which lack published validation in this phylogenetic context [3].

Direct Cardiac Reprogramming Using 9C Chemical Cocktail

OAC2 is a defined component of the 9C cocktail used to directly convert human fibroblasts into functional cardiomyocyte-like cells without transient pluripotent intermediates . The cocktail comprises CHIR99021, A83-01, BIX01294, AS83541, SC1, Y27632, SU 16f, JNJ10198409, and OAC-2. Substitution of OAC2 with OAC1 or OAC3 in this cocktail would constitute a protocol deviation that has not been validated in the primary literature. Procurement of OAC2 is therefore essential for exact protocol replication .

High-Throughput iPSC Production and Core Facility Workflows

The 3–4 day acceleration in colony appearance conferred by OAC2 translates directly to reduced culture duration, lower media and reagent consumption, and increased throughput in iPSC derivation pipelines [1]. Core facilities and high-throughput screening platforms that generate iPSCs at scale will realize quantifiable operational efficiencies—shorter turnaround times per reprogramming cycle and reduced labor costs per clone—by incorporating OAC2 into standardized 4F protocols [1].

Application
Selection Property
Validation Focus
Mammalian iPSC Generation (4F)
Functional equivalence with OAC1 in standard 4F MEF reprogramming
Colony number and trilineage teratoma formation endpoints
Avian iPSC Derivation
Only OAC analog with peer-reviewed non-mammalian vertebrate validation
Six-factor OSNLKM system in chicken embryonic fibroblasts and Sertoli cells
Direct Cardiac Reprogramming
Defined component of chemically defined 9C cocktail
Exact protocol replication for human fibroblast-to-cardiomyocyte conversion
High-Throughput iPSC Production
Reported 3–4 day colony appearance acceleration
Timeline compression and reagent consumption reduction in scaled workflows

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


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